molecular formula C17H19NO6 B3135687 Shi Epoxidation Oxazolidinone Methyl Catalyst CAS No. 403501-30-4

Shi Epoxidation Oxazolidinone Methyl Catalyst

Cat. No.: B3135687
CAS No.: 403501-30-4
M. Wt: 333.3 g/mol
InChI Key: WFKGDVVGAWYPFR-XNJGSVPQSA-N
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Mechanism of Action

Target of Action

The primary target of the Shi Epoxidation Oxazolidinone Methyl Catalyst is various alkenes . The catalyst allows the synthesis of epoxides from these alkenes .

Mode of Action

The this compound interacts with its targets (alkenes) through a mechanism that involves a dioxirane intermediate and a spiro transition state . The epoxidizing species is believed to be a dioxirane, which is a powerful epoxidation reagent . The sulfate - as a good leaving group - facilitates the ring closure to the dioxiranes .

Biochemical Pathways

The this compound affects the biochemical pathway of epoxide synthesis . The catalyst allows the synthesis of epoxides from various alkenes using a fructose-derived organocatalyst with Oxone as the primary oxidant . The epoxidizing species is believed to be a dioxirane, which is a powerful epoxidation reagent .

Pharmacokinetics

It’s important to note that the catalyst is used in catalytic amounts

Result of Action

The result of the action of the this compound is the formation of epoxides from various alkenes . The catalyst allows the synthesis of epoxides from various alkenes using a fructose-derived organocatalyst with Oxone as the primary oxidant .

Action Environment

The action of the this compound is influenced by environmental factors such as pH . A higher pH disfavors the Bayer-Villiger Oxidation as a side reaction, so the catalysts remain more active . Therefore the autodecomposition of Oxone at high pH can be overridden if the ketone is sufficiently reactive . The enhancements in reaction rate can also be explained by a higher nucleophility of Oxone under more basic conditions . In any case, a careful use of buffered media is often needed .

Biochemical Analysis

Biochemical Properties

The Shi Epoxidation Oxazolidinone Methyl Catalyst plays a significant role in biochemical reactions, particularly in the process of asymmetric epoxidation . It interacts with various biomolecules, including enzymes and proteins, to facilitate the conversion of alkenes into epoxides . The nature of these interactions is largely chemical, involving the transfer of electrons and the breaking and forming of bonds .

Cellular Effects

The effects of the this compound on cells and cellular processes are primarily related to its role in the synthesis of epoxides . Epoxides are three-membered cyclic ethers that can influence cell function by interacting with various cell signaling pathways, gene expression mechanisms, and metabolic processes .

Molecular Mechanism

The this compound exerts its effects at the molecular level through a mechanism believed to involve a dioxirane intermediate . This powerful epoxidation reagent facilitates the conversion of alkenes into epoxides . The catalyst may also interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of the this compound may change due to factors such as the stability of the catalyst, its potential degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

The this compound is involved in the metabolic pathway of asymmetric epoxidation . It interacts with enzymes and cofactors in this pathway, potentially influencing metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The Shi Epoxidation Oxazolidinone Methyl Catalyst can be synthesized from D-fructose through a two-step process involving ketalization and oxidation. The ketalization step involves reacting D-fructose with acetone in the presence of perchloric acid at 0°C to form a ketone intermediate. This intermediate is then oxidized using pyridinium chlorochromate at room temperature to yield the final catalyst .

Industrial Production Methods

While specific industrial production methods for this catalyst are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the catalyst .

Chemical Reactions Analysis

Types of Reactions

The Shi Epoxidation Oxazolidinone Methyl Catalyst primarily undergoes epoxidation reactions, where it facilitates the conversion of alkenes to epoxides. This reaction is highly enantioselective, meaning it produces a specific enantiomer of the epoxide product .

Common Reagents and Conditions

The typical reagents used in these reactions include potassium peroxymonosulfate (Oxone) as the oxidant and the this compound as the organocatalyst. The reactions are usually conducted in buffered, often biphasic mixtures with phase transfer catalysts. The optimal pH for these reactions is around 10.5, achieved by adding potassium carbonate to the reaction mixture .

Major Products

The major products of these reactions are epoxides, which are valuable intermediates in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .

Comparison with Similar Compounds

Similar Compounds

    Sharpless Epoxidation Catalyst: Another widely used catalyst for asymmetric epoxidation, but it typically requires metal-based reagents.

    Jacobsen-Katsuki Epoxidation Catalyst: Similar to the Shi catalyst but uses a different chiral ligand and metal center.

    Berkessel-Katsuki Epoxidation Catalyst: Another alternative that uses a different chiral ligand and metal center.

Uniqueness

The Shi Epoxidation Oxazolidinone Methyl Catalyst is unique due to its high enantioselectivity and the fact that it is an organocatalyst, meaning it does not require metal-based reagents. This makes it more environmentally friendly and suitable for green chemistry applications .

Properties

IUPAC Name

(3'aR,5S,7'aR)-2',2'-dimethyl-3-(4-methylphenyl)spiro[1,3-oxazolidine-5,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-2,7'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6/c1-10-4-6-11(7-5-10)18-9-17(24-15(18)20)14(19)13-12(8-21-17)22-16(2,3)23-13/h4-7,12-13H,8-9H2,1-3H3/t12-,13-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKGDVVGAWYPFR-XNJGSVPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC3(C(=O)C4C(CO3)OC(O4)(C)C)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C[C@@]3(C(=O)[C@H]4[C@@H](CO3)OC(O4)(C)C)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467912
Record name Shi Epoxidation Oxazolidinone Methyl Catalyst
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403501-30-4
Record name Shi Epoxidation Oxazolidinone Methyl Catalyst
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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